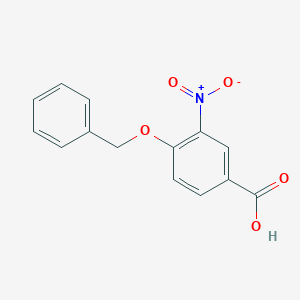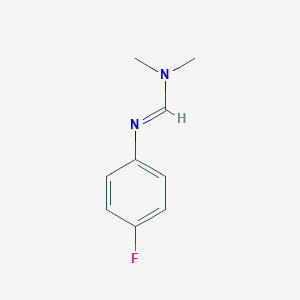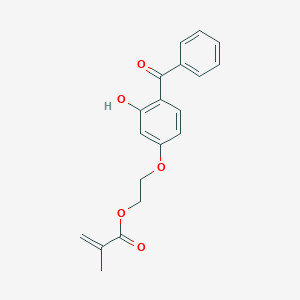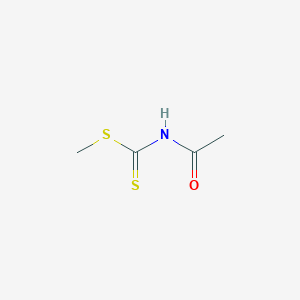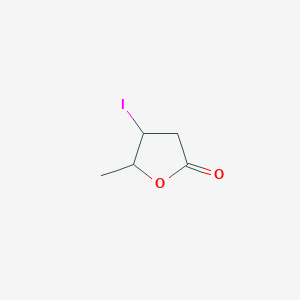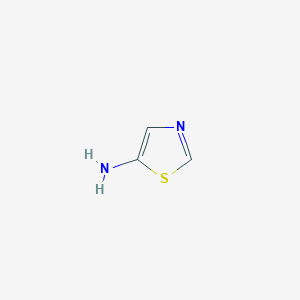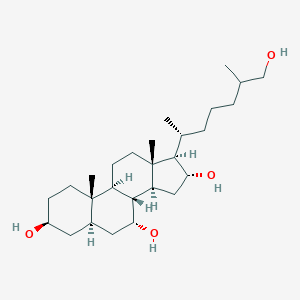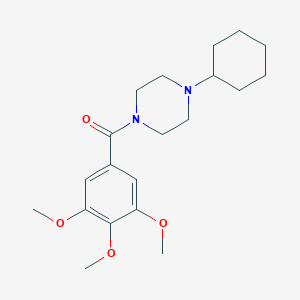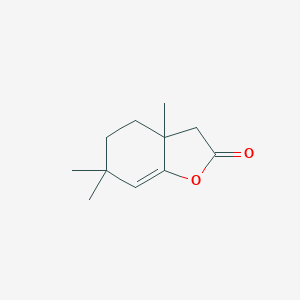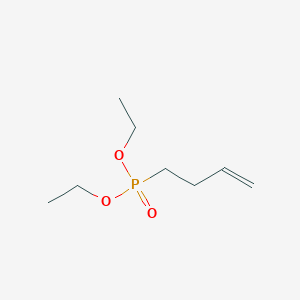
3-丁烯基膦酸二乙酯
描述
Diethyl 3-butenylphosphonate is a chemical compound with the molecular formula C8H17O3P . It is also known as P-3-Buten-1-yl-phosphonic acid diethyl ester . It appears as a colorless to pale yellow liquid .
Synthesis Analysis
Diethyl 3-butenylphosphonate is used as a reactant in the synthesis of various compounds. It has been used in the creation of bicyclo [3.3.1]alkenone framework compounds through gold-catalyzed Diels-Alder reactions . It’s also used in the synthesis of antiviral C-5-substituted pyrimidine acyclic nucleoside phosphonates selected as human thymidylate kinase substrates .Molecular Structure Analysis
The linear formula of Diethyl 3-butenylphosphonate is CH2=CHCH2CH2PO(OCH2CH3)2 . It has a molecular weight of 192.19 .Chemical Reactions Analysis
Diethyl 3-butenylphosphonate is a reactant for various types of reactions. It’s used in the synthesis of antimalarials via halogenation of di-Et butenylphosphonate . It’s also used in the creation of bisphosphonate enynes . Other reactions it’s involved in include remote supramolecular control of catalyst selectivity in hydroformylation of alkenes, intermolecular metal-catalyzed carbenoid cyclopropanations, and chemoenzymatic synthesis of phosphic derivatives of carbohydrates .Physical And Chemical Properties Analysis
Diethyl 3-butenylphosphonate has a boiling point of 55 °C/0.55 mmHg . It has a density of 1.005 g/mL at 25 °C .科学研究应用
Antimalarials via Halogenation of Diethyl Butenylphosphonate
Field:
Medicinal Chemistry (Antimalarial Drug Development)
Summary:
Diethyl 3-butenylphosphonate can be transformed into antimalarial agents through halogenation.
Experimental Procedure:
Results:
These are just three of the six applications. Diethyl 3-butenylphosphonate’s versatility extends to other areas, including bisphosphonate enynes, remote supramolecular control of catalyst selectivity, and intermolecular metal-catalyzed carbenoid cyclopropanations . Researchers continue to explore its potential in diverse scientific contexts. If you’d like more detailed information on the remaining applications, feel free to ask! 😊
安全和危害
属性
IUPAC Name |
4-diethoxyphosphorylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGAPYPOAQVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451247 | |
| Record name | Diethyl 3-butenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-butenylphosphonate | |
CAS RN |
15916-48-0 | |
| Record name | Diethyl 3-butenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3-butenylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


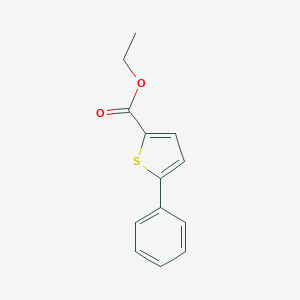
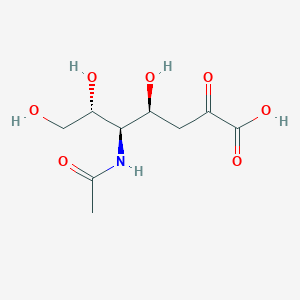
![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)
